molecular formula C26H22F13NO4 B12488785 2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide

Cat. No.: B12488785
M. Wt: 659.4 g/mol
InChI Key: XDJHUKUSTMRTRB-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple fluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide involves multiple steps. The process typically starts with the preparation of the phenoxy and acetamide intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include various fluorinating agents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3,3-tetrafluoropropene
  • 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether

Uniqueness

2-(4-cyclohexylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide is unique due to its specific structure, which includes multiple fluorinated groups and a cyclohexylphenoxy moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C26H22F13NO4

Molecular Weight

659.4 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[3-[1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl]phenyl]acetamide

InChI

InChI=1S/C26H22F13NO4/c27-21(28,23(31,32)43-24(33,34)22(29,30)25(35,36)44-26(37,38)39)17-7-4-8-18(13-17)40-20(41)14-42-19-11-9-16(10-12-19)15-5-2-1-3-6-15/h4,7-13,15H,1-3,5-6,14H2,(H,40,41)

InChI Key

XDJHUKUSTMRTRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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